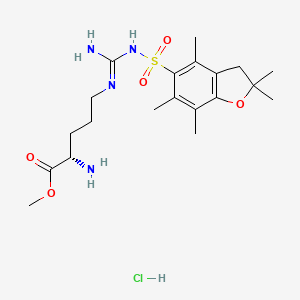

H-Arg(pbf)-ome hcl

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

methyl (2S)-2-amino-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]pentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N4O5S.ClH/c1-11-12(2)17(13(3)14-10-20(4,5)29-16(11)14)30(26,27)24-19(22)23-9-7-8-15(21)18(25)28-6;/h15H,7-10,21H2,1-6H3,(H3,22,23,24);1H/t15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPQBZJQUKCGWKC-RSAXXLAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)OC)N)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)OC)N)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33ClN4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: Chemical Properties and Applications of H-Arg(pbf)-ome hcl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and applications of H-Arg(pbf)-ome hcl (L-Arginine(Pbf) methyl ester hydrochloride). This protected amino acid derivative is a crucial building block in synthetic peptide chemistry, particularly for the development of peptide-based therapeutics and research tools.

Core Chemical Properties

This compound is a white to off-white solid.[1] It is the hydrochloride salt of the methyl ester of L-arginine, where the guanidino side chain is protected by the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group. This bulky, acid-labile protecting group is essential for preventing side reactions of the highly nucleophilic guanidino function during peptide synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative and physical data for this compound.

| Property | Value | Source(s) |

| IUPAC Name | (S)-methyl 2-amino-5-(3-(2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-ylsulfonyl)guanidino)pentanoate hydrochloride | [2] |

| Synonyms | ARGININE(PBF)-OME HCL, N-omega-(2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine-methyl ester hydrochloride | [2] |

| CAS Number | 257288-19-0 | [2][3] |

| Molecular Formula | C₂₀H₃₃ClN₄O₅S | [2][3] |

| Molecular Weight | 477.02 g/mol | [4][5] |

| Appearance | White to off-white powder/solid | [1] |

| Melting Point | Not available (likely decomposes) | |

| Boiling Point | Not available | |

| Solubility | Soluble in DMSO. Quantitative solubility data in other common solvents (water, methanol, DMF) is not readily available in the literature. One supplier notes that for similar products, < 1 mg/mL indicates slight or insolubility.[6] For the related H-Arg(Pbf)-OH, solubility is reported in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[7] | [3] |

| Storage Conditions | Store in freezer under -20°C. Keep sealed and dry. | [3] |

Experimental Protocols

The following sections detail the synthesis of this compound and its application in peptide synthesis.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process starting from L-arginine. The protocol involves the protection of the alpha-amino group (commonly with Boc), esterification of the carboxylic acid, protection of the guanidino side chain with Pbf-Cl, and finally, the selective deprotection of the alpha-amino group.

Methodology:

-

Esterification of L-Arginine: L-Arginine hydrochloride (1.0 eq) is suspended in anhydrous methanol. The suspension is cooled to -10 to 0°C, and thionyl chloride (1.2 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 24-48 hours until the reaction is complete as monitored by TLC. The solvent is removed under reduced pressure to yield H-Arg-OMe·2HCl as an oil.

-

Boc Protection: The crude H-Arg-OMe·2HCl (1.0 eq) is dissolved in a mixture of water and a suitable organic solvent like THF. Sodium bicarbonate (2.5 eq) is added, followed by the portion-wise addition of Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq). The mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The organic solvent is removed, and the aqueous phase is acidified (pH 3-4) and extracted to yield Boc-Arg-OMe·HCl.

-

Pbf Protection: Boc-Arg-OMe·HCl (1.0 eq) is dissolved in acetone. Potassium carbonate (2.0 eq) and a small amount of water are added, followed by Pbf-Cl (1.1 eq). The reaction is heated to 40-45°C and stirred until completion. The inorganic solids are filtered off, and the acetone is removed under reduced pressure to give Boc-Arg(Pbf)-OMe as an oil.

-

Boc Deprotection: The crude Boc-Arg(Pbf)-OMe is dissolved in a solution of 3-4 M HCl in ethyl acetate or dioxane. The solution is stirred at room temperature for 1-2 hours. The completion of the reaction is monitored by TLC. The product, this compound, is typically precipitated by the addition of diethyl ether, collected by filtration, washed with ether, and dried under vacuum.

Application in Solution-Phase Peptide Synthesis

This compound serves as the N-terminal component (amino-component) in a solution-phase peptide coupling reaction. A general protocol for coupling it to an N-protected amino acid is provided below.

Methodology:

-

Reactant Preparation: Dissolve the N-protected amino acid (e.g., Fmoc-Ala-OH, 1.0 eq) and a coupling additive such as HOBt (1-hydroxybenzotriazole, 1.1 eq) or OxymaPure (1.1 eq) in a suitable aprotic solvent (e.g., DMF, DCM).

-

Activation: Cool the solution to 0°C in an ice bath. Add a coupling agent such as EDC·HCl (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride, 1.1 eq) or DIC (N,N'-Diisopropylcarbodiimide, 1.1 eq). Stir the mixture for 10-15 minutes to pre-activate the carboxylic acid.

-

Coupling: In a separate flask, dissolve this compound (1.0 eq) in the same solvent, and add a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine, 2.0-2.5 eq) to neutralize the hydrochloride salt and facilitate the coupling. Add this solution to the activated N-protected amino acid mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction mixture is typically diluted with an organic solvent like ethyl acetate and washed successively with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine to remove excess reagents and by-products. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude peptide is then purified by column chromatography on silica gel or by reverse-phase HPLC.

Analytical Characterization

The purity and identity of this compound and resulting peptides are typically assessed using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

General HPLC Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.

Mandatory Visualizations

Synthetic and Application Workflow

The following diagram illustrates the overall workflow from the synthesis of this compound to its use in a dipeptide synthesis.

Caption: Workflow for the synthesis of this compound and its use in solution-phase peptide coupling.

Role in Studying Biological Signaling

This compound is not a direct participant in biological signaling. It is a synthetic tool used to create peptides that mimic or probe biological systems. Arginine residues in proteins are key targets for post-translational modifications, such as methylation by Protein Arginine Methyltransferases (PRMTs), which play crucial roles in signal transduction, gene regulation, and DNA repair.

Caption: Use of synthetic peptides containing arginine to study protein arginine methylation signaling pathways.

References

- 1. This compound | 257288-19-0 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Bachem H-Arg(Pbf)-OMe · HCl, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 6. H-Arg(Pbf)-OMe hydrochloride CAS:257288-19-0 LM8BR09193IN - 联迈生物官方商城 - 联迈生物-试剂盒,抗体,细胞,原代细胞,ATCC细胞,重组蛋白,抗体,细胞因子,胎牛血清,常用生化试剂,实验耗材 [shlmai.net]

- 7. H-Arg(Pbf)-OH | 200115-86-2 [m.chemicalbook.com]

A Comprehensive Technical Guide to H-Arg(pbf)-OMe HCl (CAS: 257288-19-0) for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of H-Arg(pbf)-OMe HCl, a critical arginine analogue for peptide synthesis and drug discovery. This document details its chemical properties, synthesis, and applications, with a focus on providing practical information for laboratory use.

Core Chemical and Physical Properties

This compound, with the CAS number 257288-19-0, is the hydrochloride salt of L-Arginine methyl ester with the guanidino group protected by the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group. This protection strategy is pivotal in modern solid-phase peptide synthesis (SPPS) for preventing unwanted side reactions associated with the highly basic guanidino function of arginine.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 257288-19-0 | [1] |

| Molecular Formula | C₂₀H₃₃ClN₄O₅S | [1] |

| Molecular Weight | 477.02 g/mol | [2] |

| Appearance | White to off-white powder | [1] |

| Purity | Typically ≥98% (HPLC) | |

| Storage Conditions | Store at -20°C, sealed and protected from moisture. |

Table 2: Computed Chemical Descriptors

| Descriptor | Value |

| IUPAC Name | methyl (2S)-2-amino-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]pentanoate;hydrochloride |

| InChI Key | YPQBZJQUKCGWKC-RSAXXLAASA-N |

| Canonical SMILES | CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)OC)N)N)C.Cl |

| Hydrogen Bond Donor Count | 4 |

| Hydrogen Bond Acceptor Count | 7 |

| Rotatable Bond Count | 7 |

Synthesis and Purification

General Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis of this compound.

Caption: General synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

The following is a plausible, generalized protocol based on standard organic chemistry techniques for amino acid modification:

-

Esterification: L-Arginine hydrochloride is suspended in methanol and cooled in an ice bath. Thionyl chloride is added dropwise, and the reaction is stirred at room temperature until completion (monitored by TLC). The solvent is removed under reduced pressure to yield L-arginine methyl ester dihydrochloride.

-

α-Amino Protection: The resulting ester is dissolved in a suitable solvent (e.g., dioxane/water), and a base (e.g., sodium bicarbonate) is added, followed by di-tert-butyl dicarbonate (Boc₂O). The reaction is stirred until the starting material is consumed.

-

Guanidino Protection: The Boc-protected arginine methyl ester is then reacted with 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl chloride (Pbf-Cl) in the presence of a base (e.g., DIEA) in an appropriate solvent like dichloromethane (DCM).

-

Boc Deprotection: The purified Boc-Arg(Pbf)-OMe is treated with a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane or diethyl ether) to remove the Boc group, yielding the final product, this compound.

-

Purification: The crude product is purified by recrystallization or flash chromatography to achieve high purity.

Application in Peptide Synthesis

This compound is primarily utilized as a building block in solution-phase or solid-phase peptide synthesis. The Pbf protecting group offers significant advantages over older protecting groups like tosyl (Tos) or nitro (NO₂), including milder deprotection conditions and reduced risk of side reactions.[4]

Peptide Coupling Workflow

The following diagram illustrates the typical workflow for incorporating an arginine residue into a growing peptide chain using a Pbf-protected arginine derivative.

Caption: Workflow for peptide synthesis using this compound.

Experimental Protocol: Peptide Coupling

-

Activation: In a reaction vessel, the C-terminal protected peptide is dissolved in a suitable solvent (e.g., DMF). A coupling agent (e.g., HBTU, HATU) and a base (e.g., DIEA) are added.

-

Coupling: this compound is added to the activated peptide solution. The reaction is stirred at room temperature until completion, monitored by HPLC.

-

Work-up and Purification: The reaction mixture is worked up to remove excess reagents and byproducts. The resulting peptide is purified using techniques such as preparative HPLC.

-

Final Deprotection: The Pbf group is removed during the final cleavage of the peptide from the solid support or in the final deprotection step in solution-phase synthesis, typically using a cocktail containing trifluoroacetic acid (TFA).[5]

Role in Drug Development and Signaling Pathways

This compound, as a precursor to arginine-containing peptides, plays a significant role in the development of therapeutic peptides. Arginine residues are crucial for the biological activity of many peptides, including cell-penetrating peptides (CPPs), antimicrobial peptides, and peptide hormones.[6]

While this compound itself is a synthetic intermediate and not biologically active, its use enables the synthesis of peptides that can modulate various signaling pathways. For instance, arginine-rich peptides are known to interact with cell membranes and can be designed to target specific cellular processes. The patent US20150197500A1, which mentions this compound, describes nitric oxide-releasing guanidine-chromene conjugates, suggesting a potential application in cardiovascular or inflammatory diseases where nitric oxide signaling is important.[1][2][7]

The logical relationship for its application in drug discovery is outlined below.

Caption: Role of this compound in the drug discovery pipeline.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex peptides. The use of the Pbf protecting group provides a robust and efficient method for incorporating arginine residues while minimizing side reactions. This technical guide provides researchers, scientists, and drug development professionals with the essential information to effectively utilize this compound in their research and development endeavors. The continued application of such well-designed synthetic tools will undoubtedly facilitate the discovery of novel peptide-based therapeutics.

References

- 1. This compound | 257288-19-0 [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CN106928171A - FmocâArgï¼Pbfï¼The synthetic method of OH - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. chempep.com [chempep.com]

- 6. FMOC-Arg(Pbf)-OH aids in the production of arginine-rich peptides. [cds-bsx.com]

- 7. H-Arg(Pbf)-OMe hydrochloride | CAS#:257288-19-0 | Chemsrc [chemsrc.com]

In-Depth Technical Guide: H-Arg(pbf)-ome hcl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of H-Arg(pbf)-ome hcl, an essential arginine analogue for peptide synthesis. The document details its chemical properties, applications, and relevant experimental methodologies.

Core Chemical Data

This compound, chemically known as (S)-methyl 2-amino-5-(3-(2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-ylsulfonyl)guanidino)pentanoate hydrochloride, is a crucial building block in solid-phase peptide synthesis (SPPS).[1] Its key quantitative properties are summarized below for easy reference.

| Property | Value |

| Molecular Weight | 477.02 g/mol [1][2][3] |

| Molecular Formula | C20H33ClN4O5S[1][2] |

| Exact Mass | 476.18600 u[1] |

| CAS Number | 257288-19-0[1] |

Applications in Peptide Synthesis

This compound serves as a protected form of the amino acid arginine. The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is a vital protecting group for the guanidino side chain of arginine. This protection is critical during peptide synthesis to prevent unwanted side reactions. The stability afforded by the Pbf group is particularly advantageous when synthesizing complex or long peptide sequences where arginine residues are prone to side reactions.[4]

The primary application of this compound is as an intermediate in the synthesis of more complex building blocks, such as Fmoc-Arg(Pbf)-OH, which are then directly used in SPPS. The use of the Pbf protecting group has been shown to minimize side reactions, such as the alkylation of tryptophan residues, leading to cleaner synthesis and higher yields of the target peptide.[5]

Experimental Protocol: Synthesis of Fmoc-Arg(Pbf)-OH from Arginine Precursors

-

Esterification of Arginine: The synthesis typically begins with the esterification of the carboxyl group of arginine hydrochloride. This is often achieved by reacting arginine hydrochloride with an alcohol (e.g., methanol) in the presence of a reagent like thionyl chloride.[6][7]

-

Introduction of the Boc Protecting Group: The α-amino group of the arginine methyl ester is then protected with a Boc (tert-butyloxycarbonyl) group. This is commonly done using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base like sodium bicarbonate.[6][8]

-

Introduction of the Pbf Protecting Group: The guanidino group is then protected with the Pbf group using Pbf-Cl in the presence of a base such as potassium carbonate.[6][8]

-

Removal of the Boc Protecting Group: The Boc group is subsequently removed from the α-amino group using a strong acid, such as HCl in ethyl acetate, to yield this compound.[6][7][8]

-

Saponification: The methyl ester is then saponified, typically using a base like sodium hydroxide, to yield H-Arg(Pbf)-OH.[6][7][8]

-

Introduction of the Fmoc Group: Finally, the Fmoc (9-fluorenylmethyloxycarbonyl) group is introduced to the α-amino group using a reagent like Fmoc-Osu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) to give the final product, Fmoc-Arg(Pbf)-OH.[6][7][8]

Logical Workflow of this compound in Drug Development

This compound itself is not a biologically active molecule that interacts directly with signaling pathways. Instead, it is a critical component in the synthesis of peptides that may have therapeutic applications. The following diagram illustrates the logical workflow from this chemical building block to a potential therapeutic outcome.

Caption: Logical workflow from this compound to therapeutic effect.

This diagram shows that this compound is a starting material for the synthesis of a therapeutic peptide. This peptide, once synthesized and purified, can then interact with specific biological targets, such as receptors or enzymes, to modulate cellular signaling pathways and produce a desired therapeutic effect. Therefore, the relevance of this compound to researchers in drug development lies in its enabling role in the creation of novel peptide-based therapeutics.

References

- 1. echemi.com [echemi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. High-Purity Fmoc-Arg(Pbf)-Ol for Peptide Synthesis | Advent [adventchembio.com]

- 5. nbinno.com [nbinno.com]

- 6. Synthesis and Application of Fmoc-D-Arg(Pbf) -OH_Chemicalbook [chemicalbook.com]

- 7. CN106928171A - FmocâArgï¼Pbfï¼The synthetic method of OH - Google Patents [patents.google.com]

- 8. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to H-Arg(pbf)-OMe HCl: Structure, Properties, and Application in Synthesis

For researchers, scientists, and professionals in drug development, the precise and controlled synthesis of peptides is a cornerstone of innovation. Arginine, with its highly basic and nucleophilic guanidinium side chain, presents a significant challenge in this process. The use of advanced protecting groups is essential to prevent unwanted side reactions and ensure the fidelity of the peptide sequence. This technical guide provides a comprehensive overview of H-Arg(pbf)-OMe HCl, an important arginine analogue, detailing its structure, properties, and its pivotal role in modern synthetic chemistry.

Core Properties and Structure

This compound, chemically known as N-ω-(2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine methyl ester hydrochloride, is a specialized amino acid derivative. The key feature of this compound is the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group, which masks the reactive guanidino side chain of arginine. This protection strategy is fundamental to its application in peptide synthesis.

Chemical Structure

The molecular structure of this compound incorporates the arginine backbone, a methyl ester protecting the C-terminus, the Pbf group on the side chain, and a hydrochloride salt at the N-terminus.

H-Arg(pbf)-ome hcl: An In-depth Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Arg(pbf)-ome hcl, chemically known as (S)-methyl 2-amino-5-(3-(2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-ylsulfonyl)guanidino)pentanoate hydrochloride, is a pivotal arginine derivative utilized in solid-phase peptide synthesis (SPPS). The integrity of the final peptide product is critically dependent on the solubility and stability of this building block. The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group serves to protect the guanidino side chain of arginine, while the methyl ester protects the C-terminus. This technical guide offers a comprehensive examination of the solubility and stability characteristics of this compound, complete with experimental protocols and an analysis of its degradation pathways.

Physicochemical Properties

An overview of the fundamental physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₂₀H₃₃ClN₄O₅S |

| Molecular Weight | 477.02 g/mol |

| Appearance | White to off-white powder.[1][2] |

| Storage Conditions | Recommended storage at -15°C or -20°C in a dry, cool, and well-ventilated place.[3][4] |

Solubility

The solubility of this compound is a determining factor for its effective application in peptide synthesis, especially for the preparation of stock solutions for automated synthesizers. As a hydrochloride salt with a free α-amino group, it is anticipated to be soluble in acidic aqueous solutions and polar organic solvents.

Qualitative Solubility

This compound is a positively charged molecule due to its free N-terminal amine and the guanidinium side chain. This characteristic suggests good solubility in acidic aqueous buffers. Its solubility in common organic solvents used in peptide synthesis is also a key practical consideration. While specific quantitative data for this compound is not extensively documented, the known solubility of the related compound, H-Arg(Pbf)-OH, in solvents like Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone offers some insight.[5][6]

Quantitative Solubility Data

Quantitative solubility data for this compound in various solvents are not widely available in peer-reviewed literature. The following table presents a general guideline based on the expected solubility of structurally similar compounds. It is imperative for researchers to experimentally determine the precise solubility for their specific applications and solvent systems.

| Solvent | Expected Solubility |

| Water (acidified, e.g., 10% Acetic Acid) | Expected to be soluble[3][6][7][8] |

| Dimethylformamide (DMF) | Expected to be soluble |

| Dimethyl sulfoxide (DMSO) | Expected to be soluble[4][6][8] |

| Methanol (MeOH) | Expected to be soluble[6][8] |

| Dichloromethane (DCM) | Expected to be sparingly soluble to insoluble |

| Acetonitrile (ACN) | Expected to be sparingly soluble[6][8] |

Experimental Protocol for Solubility Determination

A standardized protocol for determining the solubility of this compound is outlined below.

Objective: To quantify the solubility of this compound in a specific solvent at a defined temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., DMF, water)

-

Vortex mixer

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system for quantification

Procedure:

-

Generate a series of saturated solutions by introducing an excess amount of this compound into a known volume of the solvent in multiple vials.

-

Allow the vials to equilibrate at a constant temperature (e.g., 25°C) in a shaker or water bath for a duration sufficient to reach equilibrium (e.g., 24 hours).

-

Following equilibration, subject the vials to high-speed centrifugation to pellet the undissolved solid.

-

Carefully extract a precise volume of the clear supernatant.

-

Dilute the supernatant with an appropriate solvent to a concentration that falls within the linear dynamic range of the analytical method (e.g., HPLC-UV).

-

Quantify the concentration of this compound in the diluted supernatant utilizing a validated HPLC method with a corresponding calibration curve.

-

Calculate the solubility, expressing the result in g/L or mg/mL.

Stability

The chemical stability of this compound is paramount to prevent the incorporation of degraded or modified residues into the peptide chain. The principal stability concerns revolve around the hydrolysis of the C-terminal methyl ester and the cleavage of the Pbf protecting group.

Stability of the Pbf Protecting Group

The Pbf group is engineered to be robust under the basic conditions required for the removal of the Fmoc protecting group during SPPS (e.g., 20% piperidine in DMF).[1][9] Conversely, it is susceptible to cleavage by strong acids.

-

Acidic Conditions: The Pbf group is readily cleaved by strong acids, most commonly a cocktail containing trifluoroacetic acid (TFA), which is employed for the final cleavage of the peptide from the solid support.[1][9] This cleavage is typically efficient and rapid.

-

Basic Conditions: The Pbf group demonstrates stability under the standard basic conditions used for Fmoc deprotection.[1][9]

Stability of the Methyl Ester

The methyl ester functional group is prone to hydrolysis, with the rate being significantly influenced by pH.

-

Basic Conditions: The ester can undergo hydrolysis (saponification) in the presence of strong bases.[10] Within the context of SPPS, prolonged exposure to the basic environment of Fmoc deprotection could theoretically lead to a minor degree of ester hydrolysis, though this is generally not considered a significant side reaction with standard protocols.

-

Acidic Conditions: While ester hydrolysis can also be catalyzed by acid, the reaction rate is generally slower compared to base-catalyzed hydrolysis.[11]

Recommended Storage Conditions

To maintain the long-term integrity of this compound, the following storage conditions are advised:

-

Temperature: -20°C is recommended for long-term storage.[4]

-

Atmosphere: To minimize oxidative degradation, store under an inert atmosphere such as argon or nitrogen.

-

Moisture: Keep the compound in a tightly sealed container in a desiccated environment to prevent hydrolysis.[9]

According to one supplier, when dissolved in a solvent, the compound maintains stability for up to 6 months at -80°C and for 1 month at -20°C, provided it is protected from moisture.[4]

Experimental Protocol for Stability Assessment (HPLC)

A stability-indicating HPLC method is crucial for accurately assessing the degradation of this compound.

Objective: To assess the stability of this compound under a variety of stress conditions.

Materials:

-

This compound

-

HPLC system equipped with a UV detector

-

C18 reverse-phase HPLC column

-

Mobile phase A: 0.1% TFA in water

-

Mobile phase B: 0.1% TFA in acetonitrile

-

Forced degradation reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

Procedure:

-

Method Development: Establish an HPLC method capable of resolving this compound from its potential degradation products. A gradient elution from 5% to 95% of mobile phase B over 20-30 minutes serves as a suitable starting point. A detection wavelength of 220 nm is appropriate.

-

Forced Degradation Studies:

-

Acidic Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for several hours.[12]

-

Basic Hydrolysis: Dissolve this compound in 0.1 M NaOH and maintain at room temperature for a shorter duration, monitoring frequently due to the accelerated degradation rate.[12]

-

Oxidative Degradation: Dissolve this compound in a 3% H₂O₂ solution and keep at room temperature.[12]

-

Thermal Degradation: Store the solid compound, as well as a solution in a relevant solvent (e.g., DMF), at an elevated temperature (e.g., 60°C).[12]

-

-

Analysis: At predetermined time intervals, withdraw samples, neutralize if required, and inject them into the HPLC system.

-

Data Evaluation: Quantify the decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradation products. The percentage of the remaining intact this compound can be calculated to determine the degradation kinetics.

Visualization of Workflows and Logical Relationships

Experimental Workflow for Solubility Determination

Caption: A generalized workflow for determining the solubility of this compound.

Experimental Workflow for Stability Assessment

Caption: A workflow for assessing the stability of this compound via forced degradation and HPLC.

Logical Relationship of Stability Factors

Caption: Logical relationships between environmental factors and degradation pathways of this compound.

Conclusion

This technical guide furnishes a foundational understanding of the solubility and stability of this compound. Although specific quantitative data are limited in the public domain, the qualitative information and experimental protocols presented herein provide a robust framework for researchers to ascertain these critical parameters for their unique applications. Diligent handling, appropriate storage, and an awareness of potential degradation pathways are indispensable for the successful utilization of this compound in the synthesis of high-purity peptides. It is strongly advised that researchers conduct their own solubility and stability evaluations tailored to their specific experimental conditions.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 257288-19-0 [chemicalbook.com]

- 3. biobasic.com [biobasic.com]

- 4. jpt.com [jpt.com]

- 5. omizzur.com [omizzur.com]

- 6. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]

- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 8. genscript.com [genscript.com]

- 9. chempep.com [chempep.com]

- 10. chimia.ch [chimia.ch]

- 11. reddit.com [reddit.com]

- 12. Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

The Pbf Group: A Comprehensive Technical Guide to Arginine Side Chain Protection in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of solid-phase peptide synthesis (SPPS), the strategic use of protecting groups is paramount to achieving high-purity, target peptides. For the highly basic and nucleophilic guanidinium side chain of arginine, the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group has become a cornerstone of modern Fmoc-based synthesis strategies. This technical guide provides an in-depth exploration of the Pbf protecting group, from its mechanism of action to detailed experimental protocols and comparative performance data.

The Role and Mechanism of the Pbf Protecting Group

The primary function of the Pbf group is to mask the reactive guanidinium side chain of arginine, preventing its interference with peptide bond formation and other reactions during synthesis.[1] The bulky and electron-withdrawing nature of the sulfonyl group effectively reduces the nucleophilicity of the guanidinium moiety.[2]

The Pbf group is strategically employed in an orthogonal protection scheme with the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group, which protects the α-amino group of the amino acid.[3] This allows for the selective removal of the Fmoc group at each cycle of peptide chain elongation using a mild base, typically piperidine in DMF, while the acid-labile Pbf group remains intact on the arginine side chain.[4][5] The final deprotection of the Pbf group, along with other acid-sensitive side-chain protecting groups and cleavage of the peptide from the resin, is achieved in a single step using a strong acid, most commonly trifluoroacetic acid (TFA).[6]

The mechanism of Pbf deprotection involves the protonation of the sulfonyl group by TFA, which facilitates the cleavage of the sulfur-nitrogen bond, releasing the free guanidinium group of the arginine residue.[7][8]

Advantages of the Pbf Protecting Group

The Pbf group offers several distinct advantages over other sulfonyl-based protecting groups for arginine, such as Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) and Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl).[4]

-

Increased Acid Lability: The Pbf group is significantly more labile to acid than Pmc and Mtr, allowing for faster and more efficient cleavage under milder TFA conditions.[4][9] This is particularly beneficial for the synthesis of long peptides or those containing multiple arginine residues, where complete deprotection can be challenging.[10]

-

Reduced Side Reactions: A key advantage of the Pbf group is the reduction of side reactions, especially the alkylation of sensitive residues like tryptophan.[9][11] During cleavage, the carbocation generated from the Pmc group can react with the indole ring of tryptophan, leading to undesired byproducts. The Pbf group is less prone to this side reaction, resulting in higher purity of the crude peptide.[10]

-

Improved Yields: The combination of faster cleavage and reduced side reactions often translates to higher overall yields of the desired peptide.[9][10]

Data Presentation: Comparative Performance of Arginine Protecting Groups

The selection of an appropriate protecting group for arginine's side chain is a critical factor influencing the final peptide purity. The following tables summarize key quantitative data comparing the performance of the Pbf protecting group with other commonly used sulfonyl-based protecting groups.

| Protecting Group | Relative Acid Lability | Typical Cleavage Time (TFA) | Crude Peptide Purity (Tryptophan-containing peptide) |

| Pbf | High | 1.5 - 3 hours | >70% |

| Pmc | Moderate | 3 - 6 hours | ~46% |

| Mtr | Low | > 6 hours | Variable, often lower |

| Tos | Very Low | Requires harsh acids (e.g., HF) | Not typically used in Fmoc SPPS |

Table 1: Comparison of key performance parameters for common arginine protecting groups in Fmoc-SPPS.[11]

| Parameter | Arg(Pbf) | Arg(Pmc) |

| Cleavage Conditions | 3 hours with TFA | 3 hours with TFA |

| Yield of Desired Peptide | 69% | 46% |

Table 2: A direct comparison of cleavage efficiency and yield for a tryptophan-containing peptide.[9][10]

Experimental Protocols

Synthesis of Fmoc-Arg(Pbf)-OH

The synthesis of Fmoc-Arg(Pbf)-OH is a multi-step process that involves the sequential protection of the carboxyl, α-amino, and finally the guanidinium group of arginine, followed by selective deprotection and introduction of the Fmoc group.[3][12]

A General Synthetic Scheme:

-

Esterification: The carboxyl group of arginine is first protected, typically as a methyl or ethyl ester, to prevent its participation in subsequent reactions.[3] This is often achieved by reacting arginine hydrochloride with an alcohol (e.g., methanol) in the presence of a catalyst like thionyl chloride.

-

α-Amino Protection: The α-amino group is then protected with a temporary protecting group, commonly the tert-butoxycarbonyl (Boc) group, using di-tert-butyl dicarbonate (Boc)₂O.[3]

-

Guanidinium Protection: The Pbf group is introduced onto the guanidinium side chain using 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl chloride (Pbf-Cl) in the presence of a base.[3][13]

-

Selective Deprotection of the α-Amino Group: The temporary Boc group is removed from the α-amino position using an acid, such as HCl in ethyl acetate.[3]

-

Saponification: The methyl or ethyl ester is hydrolyzed to regenerate the free carboxylic acid using a base like sodium hydroxide.[3]

-

Final α-Amino Protection: The permanent Fmoc group is introduced onto the α-amino group using Fmoc-succinimide (Fmoc-Osu) or Fmoc-Cl.[3][13]

Cleavage and Deprotection of the Pbf Group from a Peptide-Resin

The final step in SPPS is the cleavage of the peptide from the solid support and the simultaneous removal of all side-chain protecting groups. For peptides containing Arg(Pbf), a standard TFA-based cleavage cocktail is employed.

Materials:

-

Peptide-resin (dried)

-

Trifluoroacetic acid (TFA)

-

Scavengers:

-

Triisopropylsilane (TIS)

-

Water (H₂O)

-

1,2-Ethanedithiol (EDT) (optional, for tryptophan-containing peptides)

-

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel.

-

Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v). For peptides containing tryptophan, EDT can be added to the cocktail (e.g., TFA/TIS/H₂O/EDT, 94:1:2.5:2.5, v/v/v).[8]

-

Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-4 hours. The optimal time may vary depending on the peptide sequence and the number of arginine residues.[7] For peptides with multiple Arg(Pbf) residues, longer cleavage times may be necessary.[7]

-

Filtration: Filter the cleavage mixture to separate the resin from the peptide solution.

-

Peptide Precipitation: Slowly add the TFA solution containing the cleaved peptide to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

-

Isolation and Washing: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and organic-soluble byproducts.

-

Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Mandatory Visualizations

Caption: Pbf protection of the arginine guanidinium group.

Caption: Acid-catalyzed deprotection of the Pbf group.

Caption: General workflow of Fmoc-based SPPS incorporating Arg(Pbf).

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. chempep.com [chempep.com]

- 6. advancedchemtech.com [advancedchemtech.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. peptide.com [peptide.com]

- 10. peptide.com [peptide.com]

- 11. benchchem.com [benchchem.com]

- 12. CN106928171A - FmocâArgï¼Pbfï¼The synthetic method of OH - Google Patents [patents.google.com]

- 13. Synthesis and Application of Fmoc-D-Arg(Pbf) -OH_Chemicalbook [chemicalbook.com]

The Mechanism of Pbf Protection in Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is fundamental to successful solid-phase peptide synthesis (SPPS). For the protection of the highly basic and nucleophilic guanidinium group of arginine, the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group has become a cornerstone of modern Fmoc-based SPPS. This guide provides a comprehensive analysis of the Pbf protecting group, detailing its mechanism of action, application protocols, and a quantitative comparison with other sulfonyl-based protecting groups.

The Core Mechanism of Pbf Protection

The primary role of the Pbf group is to mask the reactivity of the guanidinium side chain of arginine.[1] This is crucial to prevent undesirable side reactions during peptide chain elongation. The Pbf group is stable under the basic conditions required for the removal of the N-terminal Fmoc group (typically 20% piperidine in DMF) but is readily cleaved under strong acidic conditions, most commonly with trifluoroacetic acid (TFA), during the final cleavage of the peptide from the solid support.[1]

The acid-labile nature of the Pbf group is a key advantage over older protecting groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) and Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl), allowing for more efficient and rapid cleavage under milder TFA conditions.[1][2] This is particularly beneficial for the synthesis of long or complex peptides, where prolonged exposure to strong acids can lead to degradation of the final product.[1]

Quantitative Comparison of Arginine Protecting Groups

The efficiency of cleavage is a critical parameter when selecting a protecting group for arginine. The Pbf group exhibits significantly faster cleavage kinetics compared to Pmc and Mtr.

| Protecting Group | Relative Acid Lability | Typical Cleavage Time (TFA-based) | Key Advantages | Major Drawbacks |

| Pbf | High | 1.5 - 3 hours[2] | Rapid cleavage, reduced tryptophan alkylation[1][2] | Can be sterically bulky, potentially hindering some coupling reactions[2] |

| Pmc | Moderate | 2 - 6 hours[2] | More stable than Pbf if required[2] | Significant risk of tryptophan alkylation, slower cleavage[2] |

| Mtr | Low | 7.5 - 24 hours[2] | Used in Boc chemistry | Very slow cleavage, requires harsh conditions, high risk of side reactions[2] |

Experimental Protocols

Synthesis of Fmoc-Arg(Pbf)-OH

The synthesis of Fmoc-Arg(Pbf)-OH is a multi-step process involving the sequential protection of the carboxyl, α-amino, and finally the guanidinium group of arginine.

Protocol:

-

Esterification: The carboxyl group of L-arginine hydrochloride is protected as a methyl ester using thionyl chloride in anhydrous methanol. The reaction is typically stirred at room temperature for 24 hours and then heated to 35°C for another 48 hours.[3]

-

α-Amino Protection: The α-amino group is then protected with a Boc group using di-tert-butyl dicarbonate ((Boc)2O) in a mixture of water and tetrahydrofuran, with sodium bicarbonate as the base.[3]

-

Guanidinium Protection: The Pbf group is introduced onto the guanidinium side chain using Pbf-Cl.

-

Boc Deprotection: The Boc group is selectively removed from the α-amino group using a solution of HCl in ethyl acetate.[4]

-

Saponification: The methyl ester is saponified using a solution of NaOH in ethanol to yield H-Arg(Pbf)-OH.[3]

-

Fmoc Introduction: The final Fmoc group is attached to the α-amino group using Fmoc-Osu in the presence of sodium carbonate to maintain a pH of 8-9.[3]

Incorporation of Fmoc-Arg(Pbf)-OH in SPPS

This protocol outlines the manual coupling of an Fmoc-Arg(Pbf)-OH residue to a growing peptide chain on a solid support.

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-Arg(Pbf)-OH

-

Coupling reagent (e.g., HBTU, HATU)

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

-

Resin Preparation: The resin with the free N-terminal amine is swelled in DMF for at least 30 minutes.

-

Activation Solution: In a separate vessel, dissolve Fmoc-Arg(Pbf)-OH (3 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 2.9 equivalents) in a minimal amount of DMF.

-

Activation: Add DIEA (6 equivalents) to the activation solution and mix for 1-2 minutes.

-

Coupling: Immediately add the activated amino acid solution to the vessel containing the peptide-resin. Agitate the reaction mixture for 1-3 hours at room temperature.[5]

-

Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.[5]

-

Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[5]

Cleavage and Deprotection of the Pbf Group

This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of the Pbf and other acid-labile side-chain protecting groups.

Materials:

-

Dried peptide-resin

-

Cleavage Cocktail (e.g., TFA/Triisopropylsilane (TIS)/H₂O; 95:2.5:2.5, v/v/v)

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry it under vacuum.[5]

-

Cleavage: Add the freshly prepared cleavage cocktail to the resin in a reaction vessel (approximately 10 mL per gram of resin).[5] Stir the mixture at room temperature for 2-3 hours.[5]

-

Filtration: Filter the resin and collect the filtrate containing the cleaved peptide.[5]

-

Precipitation: Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[5]

-

Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.[5] The crude peptide is then dried under vacuum.

Side Reactions and Mitigation Strategies

δ-Lactam Formation

During the activation of Fmoc-Arg(Pbf)-OH for coupling, an intramolecular cyclization can occur to form a stable δ-lactam, which is incapable of coupling and leads to deletion sequences.[4]

Mitigation Strategies:

-

Double Coupling: Performing a second coupling of the arginine residue can help drive the reaction to completion.[4]

-

Choice of Protecting Group: The use of the nitro (NO2) protecting group on arginine can prevent δ-lactam formation.[4]

Tryptophan Alkylation

During the final TFA cleavage, the carbocation generated from the Pbf group can react with the indole ring of tryptophan residues, leading to impurities.[1]

Mitigation Strategies:

-

Use of Scavengers: The inclusion of scavengers such as triisopropylsilane (TIS) and water in the cleavage cocktail can effectively trap the reactive Pbf cation.

-

Tryptophan Protection: Using Boc protection on the indole nitrogen of tryptophan (Fmoc-Trp(Boc)-OH) significantly reduces its nucleophilicity and prevents Pbf reattachment.

Visualizing the Mechanisms

Pbf Deprotection Mechanism

The cleavage of the Pbf group is initiated by protonation of the sulfonyl group by TFA, followed by the cleavage of the sulfur-nitrogen bond. This generates a reactive sulfonyl cation which is then quenched by scavengers.

Caption: Mechanism of Pbf deprotection by TFA and scavenger quenching.

Tryptophan Alkylation Side Reaction

In the absence of sufficient scavengers, the Pbf cation can react with the electron-rich indole ring of tryptophan.

Caption: Tryptophan alkylation by the Pbf cation and its prevention.

δ-Lactam Formation during Coupling

This diagram illustrates the intramolecular cyclization of activated Fmoc-Arg(Pbf)-OH leading to the formation of a δ-lactam.

Caption: Competing pathways of coupling and δ-lactam formation.

Experimental Workflow for SPPS

This workflow outlines the key steps in solid-phase peptide synthesis using Fmoc-Arg(Pbf)-OH.

Caption: General workflow for solid-phase peptide synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Synthesis protocol for H-Arg(pbf)-ome hcl

An In-depth Technical Guide to the Synthesis of H-Arg(pbf)-OMe HCl

For researchers, scientists, and professionals in drug development, the synthesis of protected amino acids is a critical process in the construction of peptides and peptidomimetics. This compound, or N-ω-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine methyl ester hydrochloride, is a key building block. The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group offers robust protection for the guanidino function of arginine, while the methyl ester protects the C-terminus. This guide provides a comprehensive overview of the multi-step synthesis of this compound, presenting quantitative data in structured tables, detailed experimental protocols, and workflow visualizations.

Quantitative Data Summary

The following tables summarize the reactants, reagents, and expected yields for each major step in the synthesis of this compound.

Table 1: Esterification of L-Arginine HCl

| Reactant/Reagent | Molecular Weight ( g/mol ) | Quantity | Moles | Role |

| L-Arginine HCl | 210.66 | 21.5 kg | 102.06 | Starting Material |

| Methanol | 32.04 | 100 L | - | Solvent |

| Thionyl Chloride | 118.97 | 13 L | 211.3 | Reagent |

| Product | ||||

| L-Arginine methyl ester dihydrochloride | 247.12 | Oily residue | - | Intermediate |

Table 2: α-Amino Group Protection with Boc Anhydride

| Reactant/Reagent | Molecular Weight ( g/mol ) | Quantity | Moles | Role |

| L-Arginine methyl ester dihydrochloride | 247.12 | From previous step | - | Starting Material |

| Sodium Bicarbonate | 84.01 | 25.2 kg | 299.96 | Base |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 26.16 kg | 119.86 | Protecting Group |

| Tetrahydrofuran (THF) | 72.11 | 30 L | - | Solvent |

| Water | 18.02 | 150 L | - | Solvent |

| Product | ||||

| Boc-Arg-OMe HCl | 340.83 | Oily residue | - | Intermediate |

Table 3: Guanidino Group Protection with Pbf-Cl

| Reactant/Reagent | Molecular Weight ( g/mol ) | Quantity | Moles | Role |

| Boc-Arg-OMe HCl | 340.83 | From previous step | - | Starting Material |

| Pbf-Cl | 284.76 | 31.9 kg | 112.02 | Protecting Group |

| Potassium Carbonate | 138.21 | 41.7 kg | 301.71 | Base |

| Acetone | 58.08 | 200 L | - | Solvent |

| Product | ||||

| Boc-Arg(Pbf)-OMe | 594.75 | Oily residue | - | Intermediate |

Table 4: Deprotection of the Boc Group

| Reactant/Reagent | Molecular Weight ( g/mol ) | Quantity | Moles | Role |

| Boc-Arg(Pbf)-OMe | 594.75 | From previous step | - | Starting Material |

| 3N HCl in Ethyl Acetate | - | 120 L | - | Reagent/Solvent |

| Product | ||||

| This compound | 477.02 | - | - | Final Product |

Experimental Protocols

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions.

Step 1: Esterification of L-Arginine Hydrochloride

This initial step protects the carboxylic acid group of arginine as a methyl ester.

-

A 300 L reaction vessel is pre-dried, and 100 L of anhydrous methanol is added.

-

The methanol is cooled to a temperature between -10°C and -5°C using an ice-salt bath.

-

Thionyl chloride (13 L) is added dropwise to the cooled methanol while maintaining the temperature.

-

L-Arginine hydrochloride (21.5 kg) is gradually added to the mixture.[1][2][3]

-

The cooling bath is removed, and the reaction is allowed to warm to room temperature and stirred for 24 hours.

-

The reaction mixture is then heated to 35°C and monitored for completion by Thin Layer Chromatography (TLC), which typically takes about 48 hours.[1][2][3]

-

Upon completion, the reaction mixture is concentrated under reduced pressure to yield L-arginine methyl ester dihydrochloride as an oily intermediate.[1]

Step 2: Introduction of the Boc Protecting Group

The α-amino group is protected with a tert-butoxycarbonyl (Boc) group.

-

To a 300 L reaction vessel, add 150 L of water, followed by 25.2 kg of sodium bicarbonate, and stir the mixture.[1][3]

-

The oily L-arginine methyl ester dihydrochloride from the previous step is gradually added.

-

Tetrahydrofuran (30 L) is added to the mixture.

-

Di-tert-butyl dicarbonate ((Boc)₂O) (26.16 kg) is added in portions while stirring at room temperature.[1][3]

-

The reaction progress is monitored by TLC.

-

Once the starting material is consumed, the pH of the reaction mixture is adjusted to 3-4 with acid, and it is extracted with a mixture of petroleum ether and ethyl acetate.[1][2]

-

The aqueous layer is saturated with salt, and the pH is adjusted to 6-7. The product is then extracted with ethyl acetate.[1][2]

-

The combined organic phases are washed with saturated brine and dried over anhydrous sodium sulfate.[1][2]

-

The solvent is removed under reduced pressure to give Boc-Arg-OMe HCl as an oily substance.[1][3]

Step 3: Introduction of the Pbf Protecting Group

The guanidino side chain is protected with the Pbf group.

-

In a 300 L reaction vessel, the Boc-Arg-OMe HCl obtained from the previous step is combined with 31.9 kg of Pbf-Cl, 200 L of acetone, and 41.7 kg of potassium carbonate.[1][3][4]

-

A small amount of water is added, and the mixture is stirred while maintaining the temperature at 40-45°C.[1][3][4]

-

The reaction is monitored by TLC.

-

Upon completion, the insoluble solids are removed by filtration.

-

The acetone is removed by vacuum distillation, yielding Boc-Arg(Pbf)-OMe as an oily substance.[1][3][4]

Step 4: Selective Deprotection of the Boc Group

The final step involves the removal of the temporary Boc group to yield the desired product.

-

In a dry 300 L reaction vessel, 120 L of a 3N HCl solution in ethyl acetate is added.[1][3][4]

-

The Boc-Arg(Pbf)-OMe oil is added under stirring while maintaining the temperature at 10-15°C.[1][3][4]

-

The mixture is then stirred at room temperature until the deprotection is complete, as monitored by TLC.

-

Water is added to the reaction mixture, and the product is washed into the aqueous phase.[1][3][4]

-

The aqueous phase containing the final product, this compound, can then be used in subsequent reactions or further purified if necessary.

Visualizations

The following diagrams illustrate the synthesis workflow for this compound.

Caption: Overall synthesis workflow for this compound.

Caption: Detailed reaction steps for this compound synthesis.

References

Proper Handling and Storage of H-Arg(pbf)-ome hcl: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the proper handling, storage, and stability of H-Arg(pbf)-ome hcl (N-ω-Pbf-L-arginine methyl ester hydrochloride), a critical building block in solid-phase peptide synthesis (SPPS). Adherence to these guidelines is crucial for ensuring the integrity of the compound, leading to reliable and reproducible results in peptide synthesis and drug development endeavors.

Compound Information

| Property | Value |

| Chemical Name | (S)-methyl 2-amino-5-(3-(2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-ylsulfonyl)guanidino)pentanoate hydrochloride |

| Molecular Formula | C₂₀H₃₃ClN₄O₅S |

| Molecular Weight | 477.02 g/mol |

| CAS Number | 257288-19-0 |

| Appearance | White to off-white powder |

Storage Conditions

Proper storage is paramount to prevent the degradation of this compound. The primary environmental factors to control are temperature and moisture.

| Condition | Recommendation | Rationale |

| Temperature | Long-term: <-15°C (ideally -20°C) Short-term: 2-8°C | Minimizes the rate of potential degradation reactions. |

| Moisture | Store in a tightly sealed container in a dry environment. A desiccator is recommended. | The compound is susceptible to hydrolysis. Before opening, allow the container to warm to room temperature to prevent condensation. |

| Light | Store in an opaque container or in the dark. | While not as critical as for Fmoc-protected amino acids, protection from light is a good general practice for all reagents to prevent potential photochemical degradation. |

| Inert Atmosphere | For long-term storage, consider flushing the container with an inert gas like argon or nitrogen. | Displaces oxygen and moisture, further preserving the compound's integrity. |

Handling Procedures

Safe and effective handling of this compound in a laboratory setting requires adherence to standard safety protocols and specific handling techniques to avoid contamination and degradation.

Personal Protective Equipment (PPE)

| PPE | Specification |

| Gloves | Nitrile or latex gloves |

| Eye Protection | Safety glasses or goggles |

| Lab Coat | Standard laboratory coat |

General Handling

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of the fine powder.

-

Dispensing: Allow the container to equilibrate to room temperature before opening to prevent moisture condensation. Weigh the desired amount quickly and reseal the container tightly.

-

Avoid Contamination: Use clean spatulas and weighing instruments. Do not return unused material to the original container.

-

Solution Preparation: When preparing solutions, dissolve the compound in an appropriate solvent (e.g., Dimethylformamide - DMF) as dictated by the specific experimental protocol.

Stability Profile

While specific quantitative stability data for solid this compound is not extensively published, valuable insights can be drawn from studies on the closely related compound, Fmoc-Arg(Pbf)-OH. Research has shown that the Pbf protecting group is stable in common SPPS solvents like DMF and N-butylpyrrolidone (NBP) at both room temperature and elevated temperatures (45°C) for extended periods. This suggests that this compound, when stored properly in its solid form, will exhibit good stability.

The primary degradation pathways to consider are hydrolysis of the methyl ester and potential reactions of the guanidinium group if not stored under anhydrous conditions.

Experimental Protocols

The following are generalized protocols that can be adapted for the use and stability testing of this compound.

Protocol for Incorporation in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for coupling this compound to a growing peptide chain on a solid support.

-

Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes.

-

Fmoc-Deprotection (if applicable): If the N-terminus of the peptide-resin is Fmoc-protected, treat with a 20% solution of piperidine in DMF to remove the Fmoc group. Wash the resin thoroughly with DMF.

-

Amino Acid Activation: In a separate vessel, dissolve this compound and an activating agent (e.g., HBTU, HATU) in DMF. Add a base such as Diisopropylethylamine (DIPEA) to neutralize the hydrochloride salt and facilitate the reaction.

-

Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for the time specified in your synthesis protocol (typically 1-2 hours).

-

Washing: After the coupling reaction is complete, wash the resin thoroughly with DMF to remove any unreacted reagents.

-

Confirmation of Coupling: A small sample of the resin can be tested (e.g., using the Kaiser test) to ensure the coupling reaction has gone to completion.

Protocol for Stability Testing of this compound

This protocol provides a framework for assessing the stability of this compound under specific conditions.

-

Sample Preparation:

-

Weigh several samples of this compound into individual, tightly sealed vials.

-

Expose different sets of vials to various conditions (e.g., -20°C, 4°C, room temperature, elevated humidity).

-

-

Time Points:

-

Establish a series of time points for analysis (e.g., 0, 1, 3, 6, 12 months).

-

-

Sample Analysis:

-

At each time point, take one vial from each condition.

-

Dissolve the sample in a suitable solvent (e.g., acetonitrile/water).

-

Analyze the sample using the following techniques:

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To separate the parent compound from any potential degradation products. The purity can be determined by comparing the peak area of the parent compound to the total peak area.

-

Mass Spectrometry (MS): To identify the molecular weight of the parent compound and any degradation products, confirming their identity.

-

-

-

Data Analysis:

-

Plot the percentage of remaining this compound against time for each storage condition.

-

This data will provide a quantitative measure of the compound's stability under the tested conditions.

-

Visualizations

The following diagrams illustrate key workflows and logical relationships relevant to the handling and use of this compound.

Caption: General laboratory workflow for handling this compound.

Caption: Decision tree for the storage of this compound.

Caption: Potential degradation pathways for this compound.

Methodological & Application

Application Notes and Protocols for Arginine Coupling in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenges of Incorporating Arginine in SPPS

The incorporation of arginine into peptide sequences is a critical step in the synthesis of many biologically active peptides. The standard building block for this purpose in Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is Fmoc-Arg(Pbf)-OH . The bulky 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protecting group on the guanidino side chain is essential to prevent side reactions. However, the steric hindrance from the Pbf group, combined with the inherent reactivity of the arginine side chain, presents significant challenges. These include incomplete coupling reactions and the propensity for a major side reaction: intramolecular cyclization to form a stable δ-lactam. This side reaction consumes the activated amino acid, preventing its incorporation into the peptide chain and leading to the formation of deletion sequences (des-Arg peptides).[1][2]

This document provides detailed protocols and quantitative data for the efficient coupling of Fmoc-Arg(Pbf)-OH, focusing on common coupling reagents and strategies to mitigate common side reactions.

A Note on H-Arg(pbf)-OMe HCl: The user inquiry specified "this compound". It is important to clarify that this compound is the methyl ester hydrochloride salt of Pbf-protected arginine. In this form, the carboxylic acid is blocked as a methyl ester, making it unsuitable for direct use in standard SPPS protocols where a free carboxylic acid is required for activation and coupling to the growing peptide chain. This compound is typically used in solution-phase peptide synthesis or for the preparation of peptides with a C-terminal methyl ester. The following protocols are for Fmoc-Arg(Pbf)-OH , the correct reagent for arginine incorporation in Fmoc-SPPS.

Data Presentation: Comparison of Common Coupling Reagents for Fmoc-Arg(Pbf)-OH

The choice of coupling reagent is a critical factor in achieving high efficiency and minimizing side reactions during arginine incorporation. Onium salt-based reagents are generally preferred for coupling sterically hindered amino acids like Fmoc-Arg(Pbf)-OH.[1] The following table summarizes key parameters for commonly used coupling reagents.

| Coupling Reagent Cocktail | Reagent Equivalents (Fmoc-Arg(Pbf)-OH:Coupling Reagent:Base) | Pre-activation Time | Coupling Time | Coupling Efficiency | Key Considerations |

| HATU / DIEA | 1 : 0.95 : 2 | 1-2 min | 30 min - 2 hr | Very High | Gold standard for hindered amino acids; lower risk of epimerization compared to HBTU. Recommended for difficult sequences.[3] |

| HBTU / DIEA | 1 : 0.95 : 2 | 1-2 min | 30 min - 2 hr | High | A reliable and cost-effective choice for routine couplings. Can cause guanidinylation of the N-terminus if pre-activation is prolonged.[1][4] |

| DIC / OxymaPure | 1 : 1 : 1 | 2-10 min | 1-2 hr | Good to High | A robust and cost-effective method with a favorable safety profile. Often used to reduce racemization.[2][3] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited. A double coupling strategy is often recommended for arginine to ensure complete incorporation and to compensate for any activated amino acid lost to lactam formation.[2][5]

Protocol 1: Standard Coupling using HATU/DIEA

This protocol is recommended for difficult sequences or when maximum coupling efficiency is required.[3]

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-Arg(Pbf)-OH (3-5 eq.)

-

HATU (2.9-4.8 eq.)

-

N,N-Diisopropylethylamine (DIEA) (6-10 eq.)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Solid-phase synthesis vessel with shaker

Procedure:

-

Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 20-30 minutes. Drain the solvent.

-

Activation Solution Preparation: In a separate reaction vessel, dissolve Fmoc-Arg(Pbf)-OH and HATU in a minimal volume of DMF. Add DIEA to the solution.

-

Pre-activation: Allow the activation solution to pre-activate for 1-2 minutes.

-

Coupling Reaction: Immediately add the activation solution to the prepared resin. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring: Perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines. A negative result (e.g., yellow beads) indicates complete coupling.[1]

-

Washing: Once the coupling is complete (negative Kaiser test), drain the solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next Fmoc-deprotection step.

Protocol 2: Standard Coupling using HBTU/DIEA

This protocol is suitable for many standard arginine incorporations.[1]

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-Arg(Pbf)-OH (3 eq.)

-

HBTU (2.9 eq.)[1]

-

N,N-Diisopropylethylamine (DIEA) (6 eq.)[1]

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Solid-phase synthesis vessel with shaker

Procedure:

-

Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been removed and the resin is thoroughly washed with DMF.

-

Activation Solution: In a separate vessel, dissolve Fmoc-Arg(Pbf)-OH and HBTU in a minimal amount of DMF. Add DIEA to initiate activation.

-

Coupling: Immediately add the activated amino acid solution to the reaction vessel containing the peptide-resin. Agitate for 1-2 hours.

-

Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result indicates a complete reaction.

-

Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

Protocol 3: Coupling using DIC/OxymaPure

This protocol is a cost-effective and safe option that minimizes racemization.

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-Arg(Pbf)-OH (3-5 eq.)

-

OxymaPure (3-5 eq.)

-

N,N'-Diisopropylcarbodiimide (DIC) (3-5 eq.)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Solid-phase synthesis vessel with shaker

Procedure:

-

Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 20-30 minutes and drain the solvent.

-

Coupling Solution: In a separate reaction vessel, dissolve Fmoc-Arg(Pbf)-OH and OxymaPure in DMF. Add this solution to the prepared resin and agitate briefly.

-

Activation: Add DIC to the resin slurry to initiate the coupling reaction. Agitate the mixture at room temperature.

-

Monitoring: Monitor the reaction progress with a Kaiser test. The coupling time is typically 1-2 hours.

-

Washing: Once the reaction is complete, drain the solution and wash the resin thoroughly with DMF (3-5 times).

Protocol 4: Double Coupling for Difficult Sequences

This procedure is recommended to ensure the complete incorporation of arginine, especially in challenging sequences.[2]

Procedure:

-

First Coupling: Follow steps 1-5 of any of the protocols above.

-

Washing: After the first coupling, wash the resin thoroughly with DMF (3-5 times).

-

Second Coupling: Prepare a fresh activation solution of Fmoc-Arg(Pbf)-OH as described in the chosen protocol and repeat the coupling step.

-

Final Washing: After the second coupling is complete, wash the resin thoroughly with DMF (3-5 times).

Mandatory Visualizations

Caption: General workflow for a single coupling cycle in Fmoc-SPPS.

Caption: Competing pathways for activated Fmoc-Arg(Pbf)-OH during SPPS.

Caption: Decision tree for troubleshooting incomplete arginine coupling.

References

Application Notes and Protocols for the Use of H-Arg(pbf)-OMe HCl in Antimicrobial Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of Arginine (Pbf) derivatives, focusing on the principles relevant to H-Arg(pbf)-OMe HCl, in the synthesis of antimicrobial peptides (AMPs). The protocols are primarily centered around Solid-Phase Peptide Synthesis (SPPS) using the Fmoc strategy, which is the most common context for the application of Pbf-protected arginine in peptide synthesis.

Introduction

Antimicrobial peptides (AMPs) are a promising class of therapeutic agents being investigated to combat the rise of antibiotic-resistant bacteria.[1] Arginine is a crucial amino acid in many AMPs, contributing to their cationic nature, which is essential for interacting with and disrupting microbial membranes. The synthesis of arginine-rich peptides requires effective protection of the guanidino side chain to prevent unwanted side reactions. The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is a widely used protecting group for this purpose due to its stability under Fmoc deprotection conditions and its facile removal with trifluoroacetic acid (TFA).[2]

While Fmoc-Arg(Pbf)-OH is the standard building block for incorporating arginine in Fmoc-SPPS[2][3], this compound (the methyl ester hydrochloride salt of Pbf-protected arginine) is a valuable reagent, particularly in solution-phase peptide synthesis or for the preparation of peptide fragments. These fragments can then be used in a convergent synthesis approach. This document will focus on the broader application of Pbf-protected arginine in AMP synthesis, with protocols adaptable for various synthetic strategies.

Advantages of the Pbf Protecting Group in Peptide Synthesis

The Pbf group offers several advantages over other sulfonyl-based protecting groups for arginine:

-

Increased Acid Lability: The Pbf group is more readily cleaved under milder TFA conditions compared to older protecting groups like Pmc and Mtr.[2] This is particularly beneficial for the synthesis of long or complex peptides where repeated exposure to harsh acidic conditions can be detrimental.

-

Reduced Side Reactions: A significant advantage of the Pbf group is the reduction of side reactions, particularly the alkylation of sensitive residues like tryptophan, during the final cleavage step.[4][5]

-

Compatibility: Fmoc-Arg(Pbf)-OH is fully compatible with standard Fmoc-SPPS protocols and automated synthesizers.[3]

Data Presentation: Synthesis and Characterization of Arginine-Containing AMPs

The following tables summarize representative data for the synthesis and activity of AMPs containing Pbf-protected arginine during their assembly. Note that yields and purity are dependent on the specific peptide sequence and synthesis conditions.

Table 1: Representative Yield and Purity of a Synthesized AMP

| Peptide Sequence | Synthesis Scale (mmol) | Crude Yield (%) | Purity after HPLC (%) |

| (Model AMP) | 0.1 | 75 | >95 |

Table 2: Comparison of Deprotection Efficiency

| Arginine Protecting Group | Cleavage Time with TFA (hours) | Yield of Desired Peptide (%) | Reference |

| Fmoc-Arg(Pmc)-OH | 3 | 46 | [4] |

| Fmoc-Arg(Pbf)-OH | 3 | 69 | [4] |

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Antimicrobial Peptide using Fmoc-Arg(Pbf)-OH

This protocol outlines the manual synthesis of a model antimicrobial peptide on a rink amide resin using the Fmoc/tBu strategy.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-amino acids (including Fmoc-Arg(Pbf)-OH)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Coupling reagents: HOBt/Oxyma and DIC, or HATU and DIEA

-

Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (H₂O)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), HOBt/Oxyma (3 eq.), and DIC (3 eq.) in DMF. For Fmoc-Arg(Pbf)-OH, pre-activation for 5-10 minutes is recommended.[1]

-

Alternatively, for difficult couplings, dissolve Fmoc-amino acid (3 eq.) and HATU (2.9 eq.) in DMF, then add DIEA (6 eq.) to activate.[6]

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature.[1] For arginine-rich sequences, a double coupling may be necessary to ensure complete reaction.[1]

-

-

Washing: After coupling, drain the reaction solution and wash the resin with DMF (3-5 times) to remove excess reagents.

-

Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

-

Resin Washing and Drying: Wash the peptide-resin with DMF, followed by DCM, and dry under a stream of nitrogen.

Protocol 2: Cleavage and Deprotection